molecular formula C12H17Cl2N3O3 B8517533 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol

Cat. No.: B8517533
M. Wt: 322.18 g/mol
InChI Key: YTKPYQMSEXSJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol is a synthetic organic compound that features a pyrimidine ring substituted with dichloro and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-6-morpholin-4-ylpyrimidine.

    Substitution Reaction: The morpholine group is introduced via a substitution reaction, where the chlorine atoms on the pyrimidine ring are replaced by the morpholine group.

    Attachment of the Propan-2-ol Group: The final step involves the attachment of the propan-2-ol group to the pyrimidine ring through an etherification reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2,4-Dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,4-Dichloro-6-morpholin-4-ylpyrimidine: Shares the pyrimidine core but lacks the propan-2-ol group.

    2,4-Dichloro-5-morpholin-4-ylpyrimidine: Similar structure with different substitution patterns.

    6-Morpholin-4-ylpyrimidine: Lacks the dichloro substitution but retains the morpholine group.

Uniqueness: 1-(2,4-Dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17Cl2N3O3

Molecular Weight

322.18 g/mol

IUPAC Name

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol

InChI

InChI=1S/C12H17Cl2N3O3/c1-12(2,18)7-20-8-9(13)15-11(14)16-10(8)17-3-5-19-6-4-17/h18H,3-7H2,1-2H3

InChI Key

YTKPYQMSEXSJNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(N=C(N=C1Cl)Cl)N2CCOCC2)O

Origin of Product

United States

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